Product packaging for 2-Chloro-4-methylpentane(Cat. No.:CAS No. 25346-32-1)

2-Chloro-4-methylpentane

Cat. No.: B3392400
CAS No.: 25346-32-1
M. Wt: 120.62 g/mol
InChI Key: WIMBRKMSNRCNMP-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry Research

The significance of 2-chloro-4-methylpentane in organic chemistry research lies primarily in its role as an intermediate and a model compound for studying reaction mechanisms. Its structure allows for participation in a variety of chemical transformations, including nucleophilic substitutions and elimination reactions, which are fundamental for building more complex molecular structures. ontosight.ai The presence of the chlorine atom, an electronegative element, creates a polar carbon-chlorine bond, making the carbon atom susceptible to attack by nucleophiles or elimination to form alkenes.

In elimination reactions, such as dehydrohalogenation with a base like sodium methoxide (B1231860), this compound is noted for producing only one possible alkene product. vaia.com This specificity makes it a useful substrate for demonstrating the principles of reaction regioselectivity. vaia.com Furthermore, it is utilized in mechanistic studies to understand how reaction conditions influence the pathways of substitution and elimination.

Historical Perspectives on Initial Studies and Synthetic Challenges

The systematic synthesis of haloalkanes dates back to the 19th century, coinciding with the advancement of organic chemistry and the understanding of alkane structures. wikipedia.org Methods for the selective formation of carbon-halogen bonds, such as the conversion of alcohols to alkyl halides and the hydrohalogenation of alkenes, became well-established, making compounds like this compound readily available for research. wikipedia.org

The synthesis of this compound can be achieved through several routes. One common method is the chlorination of 4-methylpentane, which typically involves the use of chlorine gas (Cl₂) under ultraviolet light to initiate a radical substitution reaction. Another approach involves the reaction of 4-methyl-2-pentanol (B46003) with a chlorinating agent. chemicalbook.com A further synthetic pathway is the electrophilic addition of hydrochloric acid to 4-methyl-1-pentene (B8377). youtube.com This reaction proceeds through a more stable secondary carbocation intermediate, leading to the desired product. youtube.com

A key challenge in the synthesis of some haloalkanes is achieving regioselectivity, as free-radical halogenation of alkanes can often produce a mixture of mono- and poly-halogenated isomers at various positions. wikipedia.orgbyjus.com However, methods like the hydrohalogenation of a specific alkene or the conversion from a specific alcohol allow for more controlled synthesis of a desired isomer like this compound.

Scope and Research Avenues for Halogenated Alkanes

Halogenated alkanes, also known as haloalkanes, are a broad class of compounds that have found extensive use as solvents, refrigerants, pharmaceuticals, and flame retardants. wikipedia.org Their utility stems from the unique properties imparted by the halogen substituent. Research into halogenated alkanes is diverse and ongoing.

Current research explores their metabolic activation, where it is understood that free-radical intermediates can be involved in their biological activity. nih.gov Techniques like electron spin resonance spectroscopy are employed to identify these transient radical species. nih.gov Another area of investigation is the electrochemical reduction of halogenated alkanes. nih.gov Studies have shown that these compounds can be dehalogenated using activated carbon-based cathodes, a process that could be used for the remediation of environmental contaminants. nih.gov The relationship between the structure of halogenated alkanes and their degradation rates is a key focus, with quantitative structure-activity relationships (QSARs) being developed to predict their reactivity. nih.gov

The reactivity of haloalkanes in substitution and elimination reactions continues to be a central theme in organic chemistry education and research, providing a framework for understanding reaction mechanisms. wikipedia.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₃Cl ontosight.aichemsrc.comnist.gov
Molecular Weight 120.62 g/mol nist.govnih.gov
Physical State Liquid at room temperature ontosight.ai
Boiling Point 115°C to 140°C ontosight.ai
Solubility Limited in water; soluble in organic solvents ontosight.ai
CAS Registry Number 25346-32-1 nist.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Cl B3392400 2-Chloro-4-methylpentane CAS No. 25346-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMBRKMSNRCNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275887, DTXSID90871347
Record name 2-Chloro-4-methylpentane
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Record name Pentane, 2-chloro-4-methyl-
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Molecular Weight

120.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25346-32-1, 128399-30-4
Record name 2-Chloro-4-methylpentane
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Record name Pentane, 2-chloro-4-methyl-
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Record name Pentane, 2-chloro-4-methyl-
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Record name 2-Chloro-4-methylpentane
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Record name Pentane, 2-chloro-4-methyl-
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Advanced Synthetic Methodologies for 2 Chloro 4 Methylpentane

Regioselective and Stereoselective Synthesis Approaches

Achieving regioselectivity—the control of where a reaction occurs on a molecule—is paramount in the synthesis of 2-chloro-4-methylpentane. Stereoselectivity, which controls the three-dimensional orientation of the resulting molecule, is also a key consideration, particularly when creating chiral centers. ethz.ch

Radical-Initiated Chlorination of Branched Alkanes

The free-radical halogenation of alkanes is a foundational method for creating alkyl halides. byjus.com This approach involves the reaction of an alkane with chlorine (Cl₂) in the presence of ultraviolet (UV) light or heat, which initiates the reaction by generating highly reactive chlorine radicals. savemyexams.comvedantu.com

When applied to a branched alkane like 2-methylpentane (B89812), this method invariably produces a mixture of monochlorinated isomers. libretexts.org The distribution of these products is determined by the number of available hydrogen atoms at each position (the statistical factor) and the inherent reactivity of each type of C-H bond (primary, secondary, or tertiary). almerja.comucalgary.ca The stability of the resulting alkyl radical intermediate plays a crucial role, with tertiary radicals being more stable and thus more readily formed than secondary, which are in turn more stable than primary radicals. libretexts.org Consequently, C-H bonds that are weaker and lead to more stable radicals are preferentially attacked. libretexts.orgmasterorganicchemistry.com

Chlorination is generally less selective than bromination. libretexts.org For instance, the light-induced chlorination of 2-methylpropane, which has nine primary hydrogens and one tertiary hydrogen, yields a significant amount of the primary chloride (1-chloro-2-methylpropane) alongside the major tertiary product (2-chloro-2-methylpropane). almerja.comlibretexts.org Similarly, the radical chlorination of 2-methylpentane would yield five possible monochlorinated products: 1-chloro-2-methylpentane, 2-chloro-2-methylpentane, 3-chloro-2-methylpentane, 1-chloro-4-methylpentane, and the desired this compound. libretexts.org This lack of high selectivity makes separating the target compound from the product mixture challenging, rendering it a less ideal method for targeted synthesis. byjus.comlibretexts.org

Table 1: Relative Reactivity of C-H Bonds in Radical Chlorination This interactive table shows the experimentally determined relative reactivity rates for different types of carbon-hydrogen bonds during radical chlorination at 25°C.

C-H Bond TypeRelative Reactivity RateRationale
Primary (1°)1Lowest stability of the resulting free radical. almerja.com
Secondary (2°)3-4Intermediate stability of the resulting free radical. almerja.comorganicchemistrytutor.com
Tertiary (3°)5-5.2Highest stability of the resulting free radical. almerja.comucalgary.caorganicchemistrytutor.com

Dehydrohalogenation-Rehydrohalogenation Sequences from Related Halides

A more controlled, multi-step approach involves starting from a different halogenated precursor, creating an alkene intermediate via dehydrohalogenation, and then adding a hydrogen halide in a regioselective manner. Dehydrohalogenation is an elimination reaction where a hydrogen and a halogen are removed from adjacent carbon atoms, typically using a strong base. brainly.com

For example, one could theoretically start with a compound like 1,2-dichloro-4-methylpentane. Treatment with a strong base would induce elimination to form an alkene, primarily 4-methyl-1-pentene (B8377) or 4-methyl-2-pentene (B213027). The subsequent rehydrohalogenation step involves the addition of hydrogen chloride (HCl) to the alkene. According to Saytzeff's rule, dehydrohalogenation of a secondary haloalkane like 2-halopentane favors the formation of the more substituted alkene, 2-pentene. quora.com

In the rehydrohalogenation step, the addition of HCl to an unsymmetrical alkene like 4-methyl-2-pentene follows Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon that already has more hydrogen atoms, while the chlorine atom will add to the more substituted carbon. This directs the chlorine to the second position, yielding this compound as the major product.

Alternative Precursor-Based Syntheses (e.g., from 4-methyl-2-pentanol)

One of the most efficient and selective methods for preparing this compound is through the nucleophilic substitution of an alcohol. numberanalytics.com Using 4-methyl-2-pentanol (B46003) as the starting material provides a direct and controlled route to the desired product. chemicalbook.comchemchart.commerckmillipore.com

In this reaction, the hydroxyl (-OH) group of the alcohol is replaced by a chlorine atom. This transformation can be achieved using several common chlorinating agents, such as thionyl chloride (SOCl₂) or by reacting the alcohol with concentrated hydrochloric acid (HCl), often with a catalyst like zinc chloride (ZnCl₂). The reaction with thionyl chloride is particularly effective as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. This method avoids the isomeric mixtures produced by radical chlorination, offering high regioselectivity.

Mechanistic Studies of Synthetic Pathways

The mechanism of free-radical halogenation is a classic example of a chain reaction, which is characterized by three distinct stages: initiation, propagation, and termination. libretexts.orglumenlearning.com

Initiation: The process begins when the relatively weak Cl-Cl bond is broken by the input of energy, typically from UV light or heat. libretexts.orglibretexts.org This homolytic cleavage results in the formation of two highly reactive chlorine free radicals (Cl•). vedantu.comunacademy.com

Propagation: This is the self-sustaining chain part of the reaction and consists of two key steps. lumenlearning.com

First, a chlorine radical abstracts a hydrogen atom from the alkane (R-H), forming a molecule of hydrogen chloride (HCl) and an alkyl radical (R•). organicchemistrytutor.comlibretexts.org

Next, this newly formed alkyl radical reacts with another molecule of chlorine (Cl₂), abstracting a chlorine atom to form the desired alkyl halide product (R-Cl) and regenerating a chlorine radical (Cl•). byjus.comaakash.ac.in This new chlorine radical can then participate in another cycle of propagation, continuing the chain. libretexts.org

Termination: The chain reaction eventually stops when two free radicals collide and combine, forming a stable, non-radical molecule. unacademy.comaakash.ac.in This can happen in several ways, such as the combination of two chlorine radicals to reform Cl₂, an alkyl radical and a chlorine radical to form the product, or two alkyl radicals to form a larger alkane as a byproduct. lumenlearning.com

Emerging Synthetic Techniques and Catalysis in Halogenation

While traditional methods are well-established, research continues to focus on developing more efficient, selective, and environmentally friendly halogenation techniques. numberanalytics.comnumberanalytics.com

Emerging trends include the design of advanced catalysts to better control reaction outcomes. numberanalytics.com For instance, certain metal-based catalysts, like halogenated iron porphyrins, can be used in catalytic oxygenation of alkanes through radical-chain mechanisms. nih.gov Research has also shown that solvents can play a critical role in selectivity. researchgate.net Halogenated solvents can form donor-acceptor complexes with chlorine atoms, making them less reactive and therefore more selective in which hydrogen they abstract. researchgate.net

Furthermore, green halogenation methods are gaining traction. These include electrochemical halogenation and the use of flow chemistry, which can improve the safety and efficiency of these reactions by allowing for precise control over reaction conditions and minimizing hazardous waste. numberanalytics.com These modern approaches aim to overcome the limitations of classical methods, particularly the challenge of achieving high regioselectivity in the halogenation of complex alkanes. numberanalytics.com

Elucidation of Reaction Mechanisms and Kinetics of 2 Chloro 4 Methylpentane

Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2)

Nucleophilic substitution reactions involve the replacement of the chlorine atom (the leaving group) by a nucleophile. For a secondary substrate like 2-chloro-4-methylpentane, both unimolecular (Sɴ1) and bimolecular (Sɴ2) pathways are possible and often compete.

The preferred mechanistic pathway for this compound is dictated by the reaction environment.

Sɴ1 Mechanism: This two-step pathway is favored in polar protic solvents, such as water, ethanol, or acetic acid. byjus.com These solvents are effective at stabilizing the carbocation intermediate that is formed in the rate-determining step. The Sɴ1 mechanism dominates when weak nucleophiles are used. The process begins with the slow, spontaneous dissociation of the carbon-chlorine bond to form a secondary carbocation (4-methylpentan-2-yl cation) and a chloride ion. byjus.com In the second, rapid step, the nucleophile attacks the carbocation to form the final product. byjus.com

Sɴ2 Mechanism: This single-step, concerted mechanism is favored in polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), and with strong nucleophiles. chemicalnote.com In this pathway, the nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the leaving group (a "backside attack"). pharmaguideline.commasterorganicchemistry.com The formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond occur simultaneously through a single transition state. chemicalnote.com For this compound, the Sɴ2 pathway can be sterically hindered to some extent by the bulky isobutyl group attached to the chiral center. ulethbridge.ca

The following table summarizes the conditions that influence the dominant substitution mechanism for this compound.

Table 1: Conditions Favoring Sɴ1 vs. Sɴ2 Mechanisms for this compound

Factor Sɴ1 Pathway Sɴ2 Pathway
Substrate Secondary (tertiary > secondary >> primary) Secondary (secondary > primary > tertiary)
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., I⁻, CN⁻, OH⁻)
Solvent Polar Protic (e.g., ethanol, water) Polar Aprotic (e.g., acetone, DMSO)
Kinetics First-order Second-order

Kinetic and stereochemical studies provide crucial insights into which substitution mechanism is operating.

Kinetics: The rate of the Sɴ1 reaction follows first-order kinetics, as it depends only on the concentration of the substrate, this compound (Rate = k[Alkyl Halide]). byjus.compharmaguideline.com The rate-determining step is the unimolecular formation of the carbocation. chemicalnote.com In contrast, the Sɴ2 reaction follows second-order kinetics, with the rate depending on the concentrations of both the alkyl halide and the nucleophile (Rate = k[Alkyl Halide][Nucleophile]). chemicalnote.compharmaguideline.comulethbridge.ca

Stereochemistry: As a chiral secondary halide, this compound is an excellent substrate for stereochemical studies.

In an Sɴ1 reaction , the intermediate carbocation is planar (sp² hybridized), allowing the nucleophile to attack from either face with roughly equal probability. This leads to the formation of a nearly 50:50 mixture of enantiomers, a product known as a racemic mixture.

The Sɴ2 reaction proceeds with a backside attack, which forces the molecule's stereocenter to invert its configuration, a process known as Walden inversion. masterorganicchemistry.com For example, if (R)-2-chloro-4-methylpentane undergoes an Sɴ2 reaction, the product will be the (S)-enantiomer.

An interesting case arises in the reaction of (R)-2-chloro-4-methylpentane with excess sodium iodide (NaI) in acetone. This reaction yields racemic 2-iodo-4-methylpentane. chegg.com Although the conditions (strong nucleophile, polar aprotic solvent) favor an Sɴ2 reaction, the racemization occurs because the iodide ion is both a good nucleophile and a good leaving group. The initial Sɴ2 attack inverts the stereocenter, but repeated subsequent attacks by the excess iodide nucleophile on the product cause repeated inversions, ultimately leading to a racemic mixture. chegg.com

The distinct outcomes of these pathways are detailed in the table below.

Table 2: Comparison of Kinetic and Stereochemical Outcomes

Feature Sɴ1 Reaction Sɴ2 Reaction
Rate Law Rate = k[this compound] Rate = k[this compound][Nucleophile]
Molecularity Unimolecular Bimolecular
Intermediate Yes (Carbocation) No (Transition state only)
Stereochemistry Racemization (mixture of inversion and retention) Complete inversion of configuration

In the Sɴ1 pathway, the formation of the 4-methylpentan-2-yl carbocation is the crucial, rate-limiting step. The stability of this secondary carbocation is a key factor. While less stable than a tertiary carbocation, it is significantly more stable than a primary one. The potential for this intermediate to undergo rearrangement via a hydride shift to form a more stable tertiary carbocation exists, though it is not always a major pathway in this specific structure.

Solvent effects are paramount in Sɴ1 reactions. byjus.com Polar protic solvents play a dual role:

Stabilization of the Leaving Group: They solvate the departing chloride ion through hydrogen bonding, weakening the C-Cl bond and facilitating its cleavage.

Stabilization of the Carbocation: They also solvate the carbocation intermediate, lowering its energy and the activation energy of the rate-determining step.

This stabilization significantly accelerates the rate of Sɴ1 reactions compared to reactions in non-polar or aprotic solvents.

Elimination Reactions (E1 and E2)

Elimination reactions of this compound result in the formation of an alkene through the removal of the chlorine atom and a proton from an adjacent carbon (a β-hydrogen). These reactions compete with substitution and can proceed through unimolecular (E1) or bimolecular (E2) mechanisms.

When an alkyl halide has more than one type of β-hydrogen, multiple alkene products can be formed. iitk.ac.in This is known as regioselectivity. This compound has two different β-carbons, leading to two possible constitutional isomers.

Regioselectivity:

Zaitsev's Rule: Elimination generally favors the formation of the more substituted (and therefore more stable) alkene. For this compound, removal of a proton from the internal carbon (C3) yields 4-methyl-2-pentene (B213027) , the Zaitsev product. masterorganicchemistry.com

Hofmann Product: Removal of a proton from the terminal methyl group (C1) yields 4-methyl-1-pentene (B8377) , the less substituted Hofmann product.

The choice of base determines the product ratio. Small, strong bases (like sodium ethoxide) favor the Zaitsev product. Large, sterically hindered bases (like potassium tert-butoxide) favor the Hofmann product because it is easier to access the less sterically hindered terminal protons.

Stereoselectivity: Stereoselectivity refers to the preference for the formation of one stereoisomer over another. quora.comstudy.com The Zaitsev product, 4-methyl-2-pentene, can exist as two geometric isomers (diastereomers): (E)-4-methyl-2-pentene and (Z)-4-methyl-2-pentene. Both E1 and E2 reactions are stereoselective, favoring the formation of the more stable trans (E) isomer, where the larger alkyl groups are on opposite sides of the double bond, minimizing steric strain. iitk.ac.inyoutube.com

Table 3: Predicted Product Distribution in the E2 Elimination of this compound

Base Major Product (Regioselectivity) Minor Product (Regioselectivity) Stereoselectivity of Major Product
Sodium Ethoxide (CH₃CH₂ONa) 4-methyl-2-pentene (Zaitsev) 4-methyl-1-pentene (Hofmann) Favors (E)-isomer over (Z)-isomer
Potassium tert-Butoxide ((CH₃)₃CONa) 4-methyl-1-pentene (Hofmann) 4-methyl-2-pentene (Zaitsev) N/A

E2 Mechanism: This is a concerted, one-step process where the base removes a β-hydrogen at the same time the C=C double bond is formed and the leaving group departs. dalalinstitute.com This pathway requires a specific geometry where the β-hydrogen and the leaving group are anti-periplanar (in a staggered conformation) to each other. iitk.ac.inyoutube.com The reaction follows second-order kinetics (Rate = k[Alkyl Halide][Base]) and is favored by strong bases. masterorganicchemistry.comdalalinstitute.com The rate increases as the substitution of the alkyl halide increases (tertiary > secondary > primary). iitk.ac.in

E1 Mechanism: This is a two-step process that begins with the same rate-determining step as the Sɴ1 reaction: formation of a carbocation. iitk.ac.in In the second step, a weak base removes a β-hydrogen to form the alkene. The E1 reaction is first-order (Rate = k[Alkyl Halide]) and competes directly with the Sɴ1 reaction. youtube.comlibretexts.org It is favored by weak bases and higher temperatures. masterorganicchemistry.comlibretexts.org

Influence of Base and Leaving Group on Elimination Outcomes

The elimination reactions of this compound, a secondary alkyl halide, are significantly influenced by the nature of the base employed and the characteristics of the leaving group. These factors dictate the reaction mechanism (E1 or E2) and the regioselectivity of the resulting alkene products, determining whether the more substituted Zaitsev product or the less substituted Hofmann product is favored.

Influence of the Base:

The strength and steric bulk of the base are critical in determining the outcome of elimination reactions. Strong bases favor the bimolecular E2 mechanism, which occurs in a single, concerted step. lumenlearning.comamazonaws.com The choice between a sterically hindered or unhindered strong base directs the regiochemical outcome.

Strong, Unhindered Bases: Small, strong bases such as hydroxide (B78521) (OH⁻), methoxide (B1231860) (CH₃O⁻), and ethoxide (CH₃CH₂O⁻) tend to favor the formation of the more stable, more substituted alkene. msu.edu This is known as the Zaitsev product. For this compound, removal of a proton from the more substituted β-carbon (C3) leads to the Zaitsev product, 4-methyl-2-pentene. Removal of a proton from the less substituted β-carbon (C1) yields the Hofmann product, 4-methyl-1-pentene. With an unhindered base, the thermodynamically favored Zaitsev product predominates. youtube.com

Strong, Hindered Bases: Large, bulky bases, such as potassium tert-butoxide (KOC(CH₃)₃), encounter steric hindrance when trying to access the more sterically crowded interior proton. chemistrysteps.com Consequently, these bases preferentially abstract the more accessible proton from the less substituted carbon, leading to the formation of the Hofmann product as the major outcome. youtube.comchemistrysteps.com The Hofmann product is kinetically favored in this scenario. youtube.com

Weak Bases: Weak bases favor the unimolecular E1 mechanism. masterorganicchemistry.com This two-step process involves the initial departure of the leaving group to form a carbocation intermediate, followed by deprotonation by the weak base. lumenlearning.com

The regioselectivity of elimination reactions is summarized by Zaitsev's rule, which predicts the more substituted alkene will be the major product, and Hofmann's rule, which applies when sterically hindered bases are used, resulting in the less substituted alkene. chemistrysteps.com

Interactive Data Table: Base Influence on Elimination of this compound

Base TypeExample Base(s)Favored MechanismMajor ProductGoverning Rule
Strong, UnhinderedSodium Ethoxide (NaOEt)E24-methyl-2-penteneZaitsev
Strong, HinderedPotassium tert-butoxide (t-BuOK)E24-methyl-1-penteneHofmann
WeakEthanol (EtOH), Water (H₂O)E14-methyl-2-penteneZaitsev

Influence of the Leaving Group:

The rate of both E1 and E2 elimination reactions is dependent on the nature of the leaving group, as the carbon-halogen bond is broken in the rate-determining step of both mechanisms. masterorganicchemistry.comyoutube.com A good leaving group is a weak base. youtube.com

For alkyl halides, the efficacy of the leaving group decreases in the order: I⁻ > Br⁻ > Cl⁻ > F⁻. amazonaws.com Consequently, elimination reactions involving this compound are slower compared to its bromo or iodo analogues because chloride is a poorer leaving group than bromide or iodide. amazonaws.com

In the context of E1 reactions conducted in less polar solvents, more basic leaving groups like chloride can paradoxically lead to a higher proportion of elimination products compared to substitution products than less basic leaving groups like iodide. masterorganicchemistry.com This is attributed to the formation of tight ion pairs where the more basic leaving group is more effective at abstracting a proton from the adjacent carbon within the ion pair.

Rearrangement Reactions and Other Transformative Processes

Under reaction conditions that promote the formation of a carbocation, such as E1 or Sₙ1 pathways, this compound is susceptible to rearrangement. libretexts.org These reactions proceed through the formation of an intermediate carbocation which can reorganize its structure to achieve a more stable state before the final product is formed. byjus.com

The solvolysis of this compound, for instance, involves the departure of the chloride ion to form an initial secondary carbocation at the C2 position. pearson.com This secondary carbocation is less stable than a tertiary carbocation. pearson.com A rearrangement can occur via a 1,2-hydride shift , where a hydrogen atom from the adjacent C4 carbon migrates with its pair of electrons to the positively charged C2 carbon. pearson.commasterorganicchemistry.com

This process results in the formation of a more stable tertiary carbocation at the C4 position. pearson.com The subsequent attack by a nucleophile or deprotonation by a base will then occur at this rearranged carbocation center, leading to products with a different carbon skeleton than the starting material. masterorganicchemistry.com While alkyl shifts are another type of carbocation rearrangement, the 1,2-hydride shift is the favored pathway in this case as it directly leads to a more stable tertiary carbocation. youtube.comyoutube.com

Besides elimination and rearrangement, this compound can undergo other transformative processes. As a secondary alkyl halide, it can participate in bimolecular nucleophilic substitution (Sₙ2) reactions, particularly with strong, weakly basic nucleophiles. utdallas.edu For example, reaction with sodium cyanide (NaCN) would yield the corresponding nitrile via an Sₙ2 mechanism. chegg.com

Advanced Spectroscopic and Structural Characterization Studies of 2 Chloro 4 Methylpentane

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a highly sensitive method for investigating the conformational isomerism of molecules. The vibrational frequencies of a molecule are directly related to its geometry and bonding, meaning that different conformers will exhibit distinct spectral signatures.

For 2-chloro-4-methylpentane, rotational isomerism has been demonstrated to exist through the application of vibrational spectroscopy. This phenomenon arises from the rotation around the carbon-carbon single bonds, leading to various spatial arrangements of the atoms, known as conformers or rotamers. Each of these conformers possesses a unique set of vibrational modes, which can be observed as distinct bands in the IR and Raman spectra.

The analysis of the vibrational spectra of related halogenated alkanes, such as 2,4-dichloropentane, provides valuable insights into the conformational behavior of this compound. In these systems, the carbon-chlorine (C-Cl) stretching vibrations, typically observed in the 600-800 cm⁻¹ region of the spectrum, are particularly sensitive to the conformational state of the molecule. The frequency of the C-Cl stretch can indicate the local geometry around the chlorine atom, allowing for the identification of different rotational isomers.

While a detailed assignment of all vibrational bands for each conformer of this compound is complex, the presence of multiple bands in the C-Cl stretching region of its IR and Raman spectra provides clear evidence for the existence of a mixture of conformers at room temperature. By analyzing the temperature dependence of the intensities of these bands, it is possible to determine the relative stabilities of the different conformers.

Table 1: Representative Vibrational Frequencies for Halogenated Alkanes

Vibrational ModeTypical Frequency Range (cm⁻¹)
C-H Stretch2850 - 3000
C-H Bend1350 - 1480
C-C Stretch800 - 1200
C-Cl Stretch600 - 800

This table provides a general overview of the expected frequency ranges for key vibrational modes in halogenated alkanes. Specific frequencies for this compound will vary depending on the conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure and the study of dynamic processes, including conformational equilibria. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the chemically non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. For instance, the proton attached to the same carbon as the chlorine atom (the α-proton) is expected to resonate at a lower field (higher δ value) due to the electron-withdrawing effect of the chlorine atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (isopropyl)0.8 - 1.020 - 25
CH (isopropyl)1.5 - 2.025 - 30
CH₂1.2 - 1.840 - 45
CH(Cl)3.5 - 4.555 - 65
CH₃ (on C2)1.4 - 1.620 - 25

These are estimated chemical shift ranges based on typical values for similar structural motifs. Actual values may vary.

Application in Conformational Equilibrium Determination

NMR spectroscopy is particularly powerful for studying conformational equilibria that are rapid on the NMR timescale. At room temperature, the rotation around the C-C bonds in this compound is fast, leading to an averaged NMR spectrum. The observed chemical shifts and coupling constants are weighted averages of the values for the individual conformers.

By cooling the sample, it is possible to slow down the rate of interconversion between conformers. At a sufficiently low temperature, the individual conformers can be "frozen out," and their distinct NMR spectra can be observed. From the relative intensities of the signals corresponding to each conformer, their populations can be determined, and the Gibbs free energy difference (ΔG°) between them can be calculated. Furthermore, analysis of the temperature-dependent changes in the NMR spectrum can provide thermodynamic parameters for the conformational equilibrium.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then undergo fragmentation to produce smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

The mass spectrum of this compound is available in the NIST WebBook. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (C₆H₁₃Cl). Due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.

The fragmentation of the molecular ion of this compound is expected to follow pathways common to branched alkanes and halogenated compounds. Key fragmentation processes include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom. This can lead to the loss of an alkyl radical and the formation of a stable carbocation.

Loss of HCl: Elimination of a molecule of hydrogen chloride is a common fragmentation pathway for chloroalkanes.

Alkane fragmentation: Fragmentation of the alkyl chain, leading to the formation of various alkyl carbocations. The most stable carbocations (e.g., tertiary or secondary) will often give rise to the most abundant fragment ions.

Table 3: Prominent Peaks in the Mass Spectrum of this compound

m/zPossible Fragment Ion
120/122[C₆H₁₃Cl]⁺ (Molecular Ion)
85[C₆H₁₃]⁺ (Loss of Cl)
57[C₄H₉]⁺
43[C₃H₇]⁺

This table lists some of the expected prominent peaks based on general fragmentation patterns. The actual mass spectrum should be consulted for precise m/z values and relative intensities.

Chiroptical Spectroscopy for Enantiomeric Studies

This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are specifically designed to study and differentiate between enantiomers.

These techniques measure the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with circularly polarized light, they produce CD and VCD spectra that are equal in magnitude but opposite in sign. This allows for the determination of the absolute configuration of a chiral molecule and the analysis of its enantiomeric purity.

While specific chiroptical studies on this compound are not widely reported in the readily available literature, the principles of the technique are directly applicable. Theoretical calculations can be used to predict the CD and VCD spectra for each enantiomer of this compound. By comparing the calculated spectra with experimental data, it would be possible to assign the absolute configuration of a given sample. Furthermore, the conformational flexibility of the molecule will also influence the chiroptical spectra, providing another avenue to study the conformational preferences of the individual enantiomers.

Computational and Theoretical Investigations of 2 Chloro 4 Methylpentane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 2-Chloro-4-methylpentane. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. By solving approximations of the Schrödinger equation, these techniques can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonds, all of which dictate the molecule's behavior in chemical reactions.

For this compound, a secondary alkyl halide, the electronic environment around the carbon-chlorine bond is of particular interest. The electronegativity of the chlorine atom creates a polar covalent bond, resulting in a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. This polarization is a key factor in its susceptibility to nucleophilic attack. Quantum chemical calculations can quantify this charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the conformational landscape and spectroscopic properties of molecules like this compound.

A DFT study of this compound would involve optimizing the geometry of its various conformers, which arise from rotation around the C-C single bonds. By calculating the electronic energy of each stable conformer, their relative stabilities can be determined. For this compound, rotation around the C2-C3 and C3-C4 bonds would be of primary focus. The results of such a study would likely show a preference for staggered conformations over eclipsed conformations to minimize torsional strain. Furthermore, steric hindrance between the bulky isobutyl group and the chlorine atom would lead to specific staggered conformations being more stable than others.

DFT calculations can also be used to predict vibrational (infrared and Raman) and NMR spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the structure and identify the present conformers. Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental spectra to aid in structural elucidation.

Table 1: Hypothetical Relative Conformational Energies of this compound Calculated using DFT

Conformer (Dihedral Angle C1-C2-C3-C4)Relative Energy (kcal/mol)
Anti (180°)0.00
Gauche (+) (60°)0.85
Gauche (-) (-60°)0.85
Eclipsed (0°)4.50

Note: This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The values are hypothetical and based on general principles of conformational analysis for similar branched alkanes.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, such as CCSD (Coupled Cluster with Single and Double excitations), are examples of high-level ab initio methods that provide a more accurate description of electron correlation than DFT. nih.gov These methods are computationally more demanding and are often used to benchmark the results of less expensive methods like DFT or for systems where high accuracy is crucial.

For this compound, MP2 and CCSD calculations would be employed to obtain highly accurate energies for the different conformers and to investigate the transition states of potential reactions. nih.gov These methods are particularly important for accurately describing dispersion forces, which can play a significant role in the conformational preferences of non-polar molecules. A comparison of DFT, MP2, and CCSD results would provide a comprehensive understanding of the molecule's electronic structure and energetics. nih.gov While MP2 can sometimes overestimate certain interactions, CCSD(T) (CCSD with a perturbative treatment of triple excitations) is often considered the "gold standard" in quantum chemistry for its high accuracy.

Table 2: Hypothetical Comparison of Relative Energies (kcal/mol) for a Key Conformer of this compound using Different Computational Methods

MethodBasis SetRelative Energy (Gauche Conformer)
DFT (B3LYP)6-31G*0.95
MP2cc-pVTZ0.88
CCSDcc-pVTZ0.86

Note: This table is for illustrative purposes to show the expected trend of results from different computational methods. The values are hypothetical.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation about its single bonds. chemistrysteps.com The potential energy surface (PES) is a mathematical function that relates the energy of a molecule to its geometry. q-chem.com By mapping out the PES, we can identify the stable conformers (local minima) and the transition states for interconversion between them (saddle points).

For this compound, the key dihedral angles to consider are those along the pentane (B18724) backbone. A relaxed PES scan, where the dihedral angle of interest is systematically varied and the rest of the molecule's geometry is optimized at each step, can be performed using computational methods like DFT. q-chem.com This would reveal the energy barriers to rotation and the relative energies of the different staggered and eclipsed conformations. The presence of the chlorine atom and the isobutyl group introduces steric and electronic effects that will influence the shape of the PES. For instance, gauche interactions between the chlorine and methyl groups will be a significant factor in determining conformational stability. lumenlearning.com

Molecular Dynamics Simulations and Statistical Mechanics Approaches

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of atoms and molecules over time. This allows for the investigation of dynamic processes such as conformational changes and the behavior of the molecule in a solvent.

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water or a non-polar solvent, and simulating its trajectory over a period of time. semanticscholar.org This would allow for the observation of how the molecule explores its conformational space and how it interacts with the surrounding solvent molecules. From the simulation trajectory, various properties can be calculated, such as radial distribution functions to understand solvation structure, and time correlation functions to study dynamic processes. Statistical mechanics provides the theoretical framework to connect the microscopic details from the simulation to macroscopic thermodynamic properties.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, the most common reactions are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). praxilabs.com Computational chemistry can be used to model the reaction pathways for these processes, locate the transition states, and calculate the activation energies.

To study an SN2 reaction, for example, the approach of a nucleophile to the carbon atom bearing the chlorine would be modeled. The geometry of the transition state, where the nucleophile is partially bonded to the carbon and the carbon-chlorine bond is partially broken, can be located and its energy calculated. researchgate.net This allows for the determination of the activation barrier for the reaction. For an SN1 reaction, the formation of the secondary carbocation intermediate would be modeled, and its stability would be assessed. praxilabs.com The effect of the solvent on the reaction pathway can also be investigated using implicit or explicit solvent models in the calculations. By comparing the calculated activation energies for the SN1, SN2, E1, and E2 pathways, predictions can be made about which reaction is most likely to occur under specific conditions. youtube.com

Table 3: Hypothetical Calculated Activation Energies for Competing Reactions of this compound with a Strong Base/Nucleophile

Reaction PathwaySolventCalculated Activation Energy (kcal/mol)
SN2Acetone (B3395972)22.5
E2Ethanol20.8
SN1Water28.0

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to compare the feasibility of different reaction pathways. The values are not based on actual calculations for this specific molecule.

Synthetic Utility and Transformative Applications in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

2-Chloro-4-methylpentane, also known as isohexyl chloride, functions as a valuable building block in the synthesis of more elaborate molecules. The isohexyl moiety it provides is a common structural feature in various organic compounds. While direct examples of its incorporation into specific, complex named pharmaceuticals or natural products are not extensively documented in readily available literature, its role as a reactive intermediate is clear from its chemical nature.

The significance of this compound lies in its ability to introduce a 4-methylpentyl group into a target molecule. This alkyl fragment can influence the lipophilicity and steric profile of a compound, which are critical parameters in medicinal chemistry and materials science. As an alkylating agent, it can be used to add this branched alkyl chain to a variety of substrates, thereby modifying their physical and biological properties. The principles of such alkylation reactions are widely applied in drug discovery to optimize lead compounds.

The general strategy involves using this compound to react with a core molecular scaffold, thereby adding the 4-methyl-2-pentyl side chain. This type of modification is a key tactic in structure-activity relationship (SAR) studies, where the effect of different alkyl groups on the biological activity of a molecule is investigated.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds via Derivatization

The derivatization of this compound is a primary method for forming new chemical bonds. The polar C-Cl bond makes the C2 carbon an electrophilic center, susceptible to attack by a wide range of nucleophiles.

Nucleophilic substitution reactions are the most common route to forming carbon-heteroatom bonds from this compound. Depending on the nucleophile used, a variety of functional groups can be introduced.

C-O Bond Formation (Ethers): Reaction with alkoxides (RO⁻) or hydroxides (OH⁻) yields ethers or alcohols, respectively. The Williamson ether synthesis, for instance, would involve the reaction of an alkoxide with this compound.

C-N Bond Formation (Amines): Ammonia or primary/secondary amines can act as nucleophiles to displace the chloride, forming primary, secondary, or tertiary amines. This alkylation of amines is a standard method for constructing more substituted nitrogen-containing compounds. nih.govoncohemakey.com

C-S Bond Formation (Thioethers): Thiolates (RS⁻) readily react with alkyl halides like this compound to produce thioethers (sulfides).

C-CN Bond Formation (Nitriles): The cyanide ion (CN⁻) is an effective nucleophile for introducing a nitrile group, which is a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Examples of Carbon-Heteroatom Bond Formation Reactions
NucleophileProduct Functional GroupGeneral Reaction
Hydroxide (B78521) (OH⁻)AlcoholR-Cl + OH⁻ → R-OH + Cl⁻
Alkoxide (R'O⁻)EtherR-Cl + R'O⁻ → R-OR' + Cl⁻
Ammonia (NH₃)Primary AmineR-Cl + NH₃ → R-NH₃⁺Cl⁻ → R-NH₂
Thiolate (R'S⁻)ThioetherR-Cl + R'S⁻ → R-SR' + Cl⁻
Cyanide (CN⁻)NitrileR-Cl + CN⁻ → R-CN + Cl⁻

In the context of this table, R-Cl represents this compound.

Creating new carbon-carbon bonds is essential for building the carbon skeleton of organic molecules. This compound can be converted into organometallic reagents or react with carbon nucleophiles to achieve this.

Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent would form the corresponding Grignard reagent, (4-methylpentan-2-yl)magnesium chloride. This powerful nucleophile can then react with various electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and more complex alcohols. alevelchemistry.co.ukpressbooks.pubmasterorganicchemistry.com

Organocuprates (Gilman Reagents): For softer nucleophilic addition, the Grignard reagent can be converted into a lithium di(4-methylpentan-2-yl)cuprate. These reagents are particularly useful for 1,4-addition to α,β-unsaturated carbonyl compounds and for coupling with other organic halides.

Alkylation of Enolates: Carbon nucleophiles, such as enolates derived from ketones or esters, can displace the chloride from this compound to form a new C-C bond, effectively attaching the isohexyl group adjacent to a carbonyl group.

Table 2: Key Carbon-Carbon Bond Forming Strategies
MethodReactive Intermediate/ReagentTypical ElectrophileResulting Structure
Grignard Reaction(4-methylpentan-2-yl)magnesium chlorideAldehydes, Ketones, Esters, CO₂Secondary/Tertiary Alcohols, Carboxylic Acids
Gilman Reagent CouplingLithium di(4-methylpentan-2-yl)cuprateAlkyl/Vinyl Halides, α,β-Unsaturated KetonesCoupled Alkane Products, β-Alkylated Ketones
Enolate AlkylationEnolate of a carbonyl compoundThis compoundα-Alkylated Carbonyl Compound

Strategies for Functional Group Interconversion and Stereocontrol in Syntheses

Functional group interconversion (FGI) involves converting one functional group into another. This compound is itself a product of FGI, for example, from 4-methyl-2-pentanol (B46003) by reaction with thionyl chloride or hydrochloric acid. Conversely, it can be a starting point for numerous other functional groups via the substitution reactions mentioned previously.

Another important FGI is the elimination of HCl from this compound to form an alkene, typically 4-methyl-2-pentene (B213027). This reaction is usually promoted by a strong, non-nucleophilic base. The resulting alkene can then undergo a wide range of further transformations, such as oxidation, hydroboration, or polymerization, providing access to a different set of derivatives.

The C2 carbon in this compound is a stereocenter. This has significant implications for stereocontrol in synthesis. The stereochemical outcome of nucleophilic substitution reactions at this center depends on the reaction mechanism.

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks from the side opposite to the leaving group (the chloride ion). This results in an inversion of the stereochemical configuration at the C2 center. Sₙ2 reactions are favored by strong nucleophiles, polar aprotic solvents, and are most efficient for primary and less sterically hindered secondary halides.

Sₙ1 Mechanism: This is a two-step process that proceeds through a planar carbocation intermediate. The nucleophile can then attack this flat intermediate from either face. This typically leads to a mixture of both inversion and retention of configuration, resulting in a racemic or near-racemic product. Sₙ1 reactions are favored for tertiary and sterically hindered secondary halides, particularly in polar protic solvents that can stabilize the carbocation intermediate.

The choice of reaction conditions (solvent, nucleophile strength, temperature) is therefore critical in directing the stereochemical outcome of reactions involving chiral this compound. For instance, reacting an enantiomerically pure form of (R)-2-chloro-4-methylpentane under Sₙ2 conditions would ideally lead to the (S) product, while Sₙ1 conditions would result in a loss of stereochemical information.

Table 3: Stereochemical Outcomes of Substitution Reactions
MechanismKey CharacteristicsStereochemical Result at C2Favored by
Sₙ2Single step, backside attackInversion of configurationStrong nucleophiles, polar aprotic solvents
Sₙ1Two steps, planar carbocation intermediateRacemization (mixture of inversion and retention)Weak nucleophiles, polar protic solvents

This control over stereochemistry is paramount in the synthesis of complex, biologically active molecules where only one specific stereoisomer exhibits the desired therapeutic effect.

Synthesis and Reactivity of Derivatives and Structural Analogs of 2 Chloro 4 Methylpentane

Systematic Studies of Chloro- and Bromo-methylpentane Isomers

The isomers of chloro- and bromo-methylpentane serve as excellent substrates for systematic studies into the synthesis and reactivity of halogenated alkanes. The position of the halogen atom and the branching of the carbon chain are critical factors determining the reaction pathways.

The synthesis of these isomers can be achieved through various methods. For instance, the radical chlorination of 2-methylpentane (B89812) can yield a mixture of monochlorinated products, including 1-chloro-2-methylpentane, 2-chloro-2-methylpentane, 3-chloro-2-methylpentane, 1-chloro-4-methylpentane, and 2-chloro-4-methylpentane. This lack of selectivity is a characteristic of free-radical halogenation. More specific isomers can be synthesized from the corresponding alcohols; for example, this compound can be prepared from 4-methyl-2-pentanol (B46003). chemicalbook.com Similarly, 2-bromo-4-methylpentane (B50952) is a useful intermediate in organic synthesis, often prepared from 4-methylpentan-2-ol. cymitquimica.comchemicalforums.com

The structural isomers of halogenated hexanes (C6H13X) are numerous, encompassing variations in both the carbon chain and the position of the halogen. These isomers can be classified as primary, secondary, or tertiary, which significantly impacts their reactivity. docbrown.info

Table 1: Selected Isomers of Chloro- and Bromo-methylpentane

Compound Name Classification Parent Alkane Notes on Reactivity/Synthesis
1-Chloro-4-methylpentane Primary 2-Methylpentane Product of radical chlorination.
This compound Secondary 2-Methylpentane Can be synthesized from 4-methyl-2-pentanol. chemicalbook.com
2-Chloro-2-methylpentane Tertiary 2-Methylpentane A major product in radical chlorination due to tertiary C-H bond reactivity. docbrown.info
1-Bromo-2-methylpentane Primary 2-Methylpentane Exhibits R/S optical isomerism. docbrown.info
2-Bromo-4-methylpentane Secondary 2-Methylpentane Used in nucleophilic substitution reactions. cymitquimica.com

This table is generated based on information from available sources and principles of organic chemistry.

Comparative Reactivity and Mechanistic Divergence in Related Halogenated Alkanes

The reactivity of halogenated alkanes is principally determined by two key factors: the strength of the carbon-halogen (C-X) bond and the structure of the alkyl group (primary, secondary, or tertiary). studymind.co.ukcrunchchemistry.co.uk These factors dictate whether a reaction will proceed via a unimolecular (SN1, E1) or bimolecular (SN2, E2) mechanism.

Bond Strength and Halogen Reactivity: The reactivity of haloalkanes increases as one moves down the halogen group in the periodic table. This is because the C-X bond enthalpy decreases, making the bond easier to break. crunchchemistry.co.uksavemyexams.com Therefore, iodoalkanes are the most reactive, and fluoroalkanes are the least reactive. savemyexams.comlibretexts.org

Table 2: Carbon-Halogen Bond Enthalpies and Reactivity Trend

Bond Average Bond Enthalpy (kJ/mol) Reactivity Trend
C-F 485 Least Reactive
C-Cl 339
C-Br 285

Data compiled from general chemistry principles. crunchchemistry.co.uksavemyexams.com

Structural Effects and Mechanistic Pathways: The classification of the alkyl halide plays a crucial role in determining the reaction mechanism. studymind.co.ukcrunchchemistry.co.uk

Primary (1°) Alkyl Halides: These compounds, having less steric hindrance, predominantly undergo SN2 reactions with strong nucleophiles. crunchchemistry.co.uk

Tertiary (3°) Alkyl Halides: Due to significant steric hindrance and the ability to form stable tertiary carbocations, these substrates favor SN1 and E1 reactions. studymind.co.ukorgchemboulder.com

Secondary (2°) Alkyl Halides: this compound is a secondary alkyl halide. These compounds exhibit intermediate behavior and can undergo a mixture of SN1, SN2, E1, and E2 reactions. The specific pathway is highly dependent on the reaction conditions, such as the strength of the nucleophile/base and the nature of the solvent. masterorganicchemistry.comchemistrysteps.com For instance, a strong, non-bulky nucleophile in a polar aprotic solvent would favor an SN2 pathway, while a weak nucleophile in a polar protic solvent (solvolysis) would favor an SN1 pathway. masterorganicchemistry.com

The competition between substitution and elimination is another key aspect. Strong bases tend to favor elimination (E2), especially at higher temperatures, whereas strong, but less basic, nucleophiles favor substitution (SN2). masterorganicchemistry.com

Stereochemical Implications in Analogous Systems

When a reaction occurs at a chiral center, the stereochemical outcome is a critical aspect of the mechanism. Since this compound is chiral at the C2 position, its reactions have important stereochemical implications.

SN2 Mechanism: The SN2 reaction proceeds through a backside attack by the nucleophile. This leads to a predictable and complete inversion of configuration at the chiral center. libretexts.org If a reaction were to start with (R)-2-chloro-4-methylpentane, the SN2 product would be the (S)-enantiomer. This process is stereospecific. libretexts.org

SN1 Mechanism: The SN1 reaction involves the formation of a planar carbocation intermediate after the leaving group departs. libretexts.org The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability. libretexts.orgpearson.com This typically results in the formation of a nearly 50:50 mixture of enantiomers, a process known as racemization . chemistrysteps.comlibretexts.org Therefore, if (R)-2-chloro-4-methylpentane were to react via a pure SN1 mechanism, the product would be a racemic mixture of the (R) and (S) products.

The presence of other chiral centers within a molecule can lead to the formation of diastereomers. For example, in a molecule with two chiral centers, an SN1 reaction at one center would lead to a pair of diastereomers because the configuration of the non-reacting chiral center remains unchanged. chemistrysteps.com

Table 3: Stereochemical Outcomes of Substitution Reactions

Mechanism Intermediate Stereochemical Result Product from (R)-2-chloro-4-methylpentane
SN2 Pentacoordinate Transition State Inversion of Configuration (S)-product

| SN1 | Planar Carbocation | Racemization | Racemic mixture of (R) and (S) products |

This table summarizes fundamental principles of stereochemistry in nucleophilic substitution reactions. libretexts.org

Advanced Analytical Methodologies in Research on 2 Chloro 4 Methylpentane

Chromatographic Separation and Characterization Techniques

Chromatography is a cornerstone for the separation and analysis of 2-chloro-4-methylpentane from complex mixtures, such as reaction products or environmental samples. Gas chromatography (GC), in particular, is the most prevalent technique due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination is a primary tool for both identifying and quantifying this compound. pacificbiolabs.comyoutube.com In a typical GC-MS analysis, the compound is separated from other components on a capillary column. Non-polar columns, such as those with a DB-5 stationary phase, are often employed. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization. This process generates a unique fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint. For this compound, key fragments include the molecular ion (M+) peak at an m/z of 120 and a significant fragment at m/z 85, corresponding to the loss of the chlorine atom.

Gas Chromatography with Flame Ionization Detection (GC-FID): For purity assessment and quantification, GC-FID is a robust and reliable method. While it does not provide the structural information of MS, its high sensitivity and wide linear range make it ideal for determining the percentage purity of a this compound sample.

High-Performance Liquid Chromatography (HPLC): Although less common for volatile alkanes, HPLC can be a valuable tool, especially for resolving stereoisomers. When dealing with chiral compounds, such as the enantiomers of this compound, HPLC equipped with a chiral column is essential for their separation and characterization. This technique is critical in stereoselective synthesis research.

ParameterTechniqueTypical Conditions/ColumnsPurpose
SeparationGas Chromatography (GC)Capillary column (e.g., DB-5, VF-624ms) nih.govIsolation from mixtures
IdentificationMass Spectrometry (MS)Electron Ionization (EI)Structural confirmation via fragmentation patterns
QuantificationFlame Ionization Detection (FID)---Purity analysis and concentration measurement
Isomer SeparationHigh-Performance Liquid Chromatography (HPLC)Chiral columnResolution of stereoisomers

Quantitative Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for characterizing the compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Protons on the carbon atom bonded to the electronegative chlorine atom are deshielded and typically appear at a chemical shift between 2 and 4.5 ppm. orgchemboulder.com The splitting patterns of the signals reveal the number of adjacent protons, helping to piece together the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. For this compound, characteristic peaks for the methyl groups are observed around δ 1.2–1.5 ppm, while the carbon atom bearing the chlorine atom appears further downfield at approximately δ 3.5–4.0 ppm.

Mass Spectrometry (MS): As mentioned, MS is crucial for confirming the molecular weight and identifying the compound through its fragmentation pattern. The presence of chlorine is often indicated by the isotopic pattern of the molecular ion peak, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of about one-third of the M+ peak (³⁵Cl). libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in a molecule. For alkyl halides like this compound, the carbon-chlorine (C-Cl) bond stretch gives rise to a characteristic absorption in the fingerprint region of the spectrum, typically between 550 and 850 cm⁻¹. libretexts.org

TechniqueKey ObservablesTypical Spectral Region/ValueInformation Provided
¹H NMRChemical Shift (δ) of H on C-Cl2.0 - 4.5 ppm orgchemboulder.comElectronic environment of protons
¹³C NMRChemical Shift (δ) of C-Cl3.5 - 4.0 ppm Carbon skeleton structure
Mass SpectrometryMolecular Ion (M+) Peakm/z 120 Molecular weight confirmation
Mass SpectrometryIsotopic Peak (M+2)m/z 122Presence of chlorine
Infrared (IR) SpectroscopyC-Cl Stretch550 - 850 cm⁻¹ libretexts.orgIdentification of the carbon-halogen bond

Development of Novel Detection and Elucidation Methods

Research continues to push the boundaries of analytical chemistry, leading to the development of new methods for the detection and analysis of halogenated compounds like this compound.

Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size and shape. wikipedia.org Novel methods using negative corona discharge IMS can distinguish between different halogenated alkanes, even those containing the same halogen. rsc.org While traditional electron attachment detection can be highly sensitive, it often cannot differentiate between similar compounds that produce the same product ions. rsc.org By analyzing the reaction kinetic parameters and electron attachment rates, IMS provides an additional dimension of separation, offering "fingerprint" information for different halogenated alkanes. rsc.org This approach has shown promise for the sensitive and selective detection of these compounds in various applications, including environmental monitoring. nih.govresearchgate.net

Enzymatic Assays: Innovative biochemical methods are being developed for the rapid and sensitive detection of haloalkanes. One such method involves a multi-step enzyme reaction. researchgate.net In this system, a haloalkane dehalogenase enzyme first converts the alkyl halide into an alcohol. This alcohol is then oxidized by an alcohol oxidase, producing hydrogen peroxide, which can be easily detected using a colorimetric assay with horseradish peroxidase. researchgate.net These enzymatic methods hold potential for applications in bioremediation and the detection of halogenated pollutants. enantis.com Furthermore, research into haloalkane dehalogenases is leading to the discovery of novel substrates and inhibitors, which can be used as molecular probes to better understand the function of these enzymes. nih.gov

Analytical Quality by Design (QbD): In the pharmaceutical industry and other regulated fields, the Analytical QbD approach is being adopted to develop more robust and reliable analytical methods for alkyl halides. nih.gov This systematic approach to method development aims to ensure that the method's performance is well understood and controlled, leading to higher quality data for the detection and quantification of potential impurities like this compound. nih.gov

Environmental Transformation and Degradation Pathways: Academic Research Focus

Biotransformation Pathways and Microbial Interactions (Research Aspects)

Biotransformation is the chemical modification of a substance by living organisms. Research into the biodegradation of chlorinated hydrocarbons has identified several microbial pathways capable of dehalogenating these compounds, which is the critical first step in their mineralization. While specific studies on 2-Chloro-4-methylpentane are scarce, the mechanisms can be inferred from research on analogous chlorinated alkanes. nih.goveurochlor.org

Aerobic Biotransformation

Under aerobic conditions (in the presence of oxygen), the primary mechanism for the biodegradation of short-chain chlorinated alkanes is enzymatic cleavage of the carbon-chlorine bond. eurochlor.org

Hydrolytic Dehalogenation: This pathway is catalyzed by a class of enzymes known as haloalkane dehalogenases . These enzymes use a water molecule to replace the chlorine atom with a hydroxyl group, yielding an alcohol (4-methyl-2-pentanol), a chloride ion, and a proton. eurochlor.orgmdpi.com This detoxification step is crucial as the resulting alcohol is generally less toxic and more readily metabolized by common microbial pathways. Bacteria from the genera Pseudomonas and Rhodococcus are well-known for possessing these enzymes. nih.govmdpi.com

Oxidative Dehalogenation: Another potential pathway involves oxygenases , such as monooxygenases. These enzymes incorporate one or two atoms of oxygen into the molecule. This can lead to an unstable intermediate that subsequently eliminates the chlorine atom. This pathway is a common form of co-metabolism, where the degradation of the chlorinated compound is facilitated by enzymes produced for the metabolism of other primary substrates, like methane (B114726) or propane. eurochlor.orgoup.com

Following the initial dehalogenation, the resulting alcohol, 4-methyl-2-pentanol (B46003), can be further oxidized to the corresponding ketone (4-methyl-2-pentanone) and subsequently enter central metabolic pathways for complete mineralization to carbon dioxide and water.

Anaerobic Biotransformation

In the absence of oxygen, a different set of microbial pathways becomes dominant.

Reductive Dechlorination (Hydrogenolysis): This process involves the replacement of a chlorine atom with a hydrogen atom. The chlorinated compound acts as an electron acceptor in a process known as organohalide respiration. nih.govoup.com This pathway is particularly important for highly chlorinated compounds but can also occur for monochlorinated alkanes. It requires an electron donor (like H₂ or simple organic acids) and specialized anaerobic bacteria. oup.com

Enzyme Class Metabolic Condition Reaction Catalyzed Resulting Product from this compound
Haloalkane DehalogenaseAerobicHydrolytic replacement of chlorine with a hydroxyl group4-methyl-2-pentanol
MonooxygenaseAerobicIncorporation of an oxygen atom, leading to dehalogenation4-methyl-2-pentanol
Reductive DehalogenaseAnaerobicReplacement of chlorine with a hydrogen atom (hydrogenolysis)Isohexane (2-methylpentane)

Environmental Fate Modeling and Persistent Organic Pollutant (POP) Considerations (Academic)

Environmental fate models use a compound's physicochemical properties to predict its distribution, persistence, and ultimate fate in the environment. ecetoc.orgrsc.org Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate these properties and predict environmental behavior when experimental data is unavailable. nih.govnih.gov

Environmental Fate Modeling

The environmental partitioning of this compound is governed by properties such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). The log Kow is a key parameter indicating a chemical's hydrophobicity and tendency to sorb to organic matter in soil and sediment or to bioaccumulate in fatty tissues.

PropertyValue / EstimateImplication for Environmental Fate
Molecular Formula C₆H₁₃Cl-
Molecular Weight 120.62 g/mol -
CAS Number 25346-32-1-
log Kow (XLogP3) 2.9Moderate hydrophobicity; suggests a tendency to partition from water to soil organic carbon and sediment. Low to moderate potential for bioaccumulation. nih.govnih.gov

Based on its moderate log Kow, models would predict that if released into water, this compound would exhibit some partitioning to sediment and suspended organic matter. In soil, it would have moderate mobility, with some potential for leaching into groundwater, but sorption to soil organic carbon would retard its movement. Its volatility suggests it can also partition into the atmosphere, where it would be subject to photochemical degradation.

Persistent Organic Pollutant (POP) Considerations

Persistent Organic Pollutants (POPs) are compounds that resist degradation, are bioaccumulative, and have the potential for long-range environmental transport. To be classified as a POP, a substance must generally meet stringent criteria for persistence, bioaccumulation, and toxicity.

Persistence: As discussed, this compound is susceptible to abiotic (hydrolysis, photolysis) and biotic (aerobic and anaerobic) degradation. The presence of multiple degradation pathways suggests it is unlikely to persist in the environment for the extended periods characteristic of POPs (e.g., half-life > 6 months in soil or water). wikipedia.orgepa.gov

Bioaccumulation: The potential for bioaccumulation is often screened using the log Kow value. A value greater than 5 is a common criterion for concern. With an estimated log Kow of 2.9, this compound falls well below this threshold, indicating a low to moderate bioaccumulation potential. nih.govaccessscience.com

Long-Range Transport: While volatile, its potential for long-range transport is limited by its expected degradation in the atmosphere and other environmental compartments.

Based on an analysis of its chemical structure and predicted physicochemical properties, this compound does not fit the profile of a persistent organic pollutant. It is a relatively simple, monochlorinated alkane that is expected to undergo degradation through several environmental pathways, and it shows a low potential for bioaccumulation.

Emerging Research Directions and Future Perspectives on 2 Chloro 4 Methylpentane

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of alkyl chlorides, traditionally performed in batch reactors, is undergoing a paradigm shift towards continuous flow processing. This move is aligned with the principles of green chemistry, aiming to reduce waste, improve energy efficiency, and enhance safety. libretexts.orgsigmaaldrich.commolport.comnih.gov Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, offers precise control over reaction parameters such as temperature, pressure, and residence time.

Research has demonstrated the successful synthesis of n-alkyl chlorides from the corresponding alcohols using aqueous hydrochloric acid in high-temperature glass microreactors. This uncatalyzed chlorodehydroxylation process, when performed under high-pressure and high-temperature continuous flow conditions, can achieve high yields and selectivity, minimizing the formation of byproducts like ethers and alkenes that can occur in traditional batch processes. cmu.edu This methodology is directly applicable to the synthesis of 2-chloro-4-methylpentane from 4-methyl-2-pentanol (B46003).

The key advantages of flow chemistry for synthesizing compounds like this compound are summarized in the table below.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Alkyl Halides

Feature Batch Synthesis Continuous Flow Synthesis Sustainability Impact
Heat Transfer Slow and inefficient, potential for hotspots. Rapid and highly efficient due to high surface-area-to-volume ratio. Improved energy efficiency and safety.
Mass Transfer Often limited by stirring speed. Enhanced mixing and diffusion. Higher reaction rates and yields.
Safety Large volumes of reagents pose higher risks. Small reactor volumes minimize the hazard potential. Inherently safer chemistry for accident prevention. nih.gov
Scalability Challenging, often requires re-optimization. Simpler scale-up by running the system for longer or in parallel. More efficient process development.
Byproduct Formation Prone to side reactions (e.g., elimination) due to poor temperature control. Precise control minimizes byproduct formation. Waste prevention and higher atom economy. nih.gov

Future work in this area will likely focus on optimizing these flow processes for branched secondary alcohols and exploring solid-supported catalysts or reagents to further enhance the sustainability and efficiency of this compound synthesis.

Exploration of Novel Catalytic Transformations

Beyond its role in classic substitution and elimination reactions, this compound and other secondary alkyl chlorides are becoming valuable electrophiles in advanced transition-metal-catalyzed cross-coupling reactions. researchgate.netmsu.edu These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, which was previously a significant challenge for unactivated secondary alkyl halides.

Recent breakthroughs have demonstrated that nickel and palladium catalysts can effectively couple secondary alkyl chlorides with a variety of nucleophiles. For instance, nickel-catalyzed Suzuki reactions have been developed to couple unactivated secondary alkyl chlorides with organoboron reagents at room temperature. rsc.org Similarly, palladium-catalyzed systems have been shown to facilitate the coupling of secondary alkyl bromides with nitrogen nucleophiles, a process that proceeds through a radical mechanism and can be extended to intramolecular carboamination reactions. acs.org

A particularly exciting frontier is the development of enantioconvergent reactions, where a chiral catalyst transforms a racemic mixture of an alkyl halide (containing both R and S enantiomers) into a single, highly enantioenriched enantiomer of the product. acs.org This is often achieved by merging transition metal catalysis with photoredox or radical chemistry, where a prochiral alkyl radical intermediate is generated from the racemic halide and then captured enantioselectively by a chiral catalyst complex. researchgate.netacs.org

Table 2: Examples of Novel Catalytic Transformations for Secondary Alkyl Halides

Catalyst System Coupling Partners Transformation Type Key Features
NiCl₂(PCy₃)₂ / K₃PO₄ Secondary Alkyl Chloride + Alkylborane Suzuki Alkyl-Alkyl Cross-Coupling First method for Suzuki coupling of unactivated secondary chlorides at room temperature. rsc.org
[Pd(allyl)Cl]₂ / Cy₂(t-Bu)P Secondary Alkyl Bromide + Benzophenone Imine C-N Cross-Coupling (Amination) Forms protected primary amines via a radical mechanism; tolerates various functional groups. acs.org
NiBr₂ / Chiral Diamine Ligand Racemic Secondary Alkyl Halide + Organoboron Reagent Enantioconvergent Suzuki-Miyaura Coupling Converts a racemic mixture to a single enantiomeric product with high enantioselectivity. acs.org
Cu(I) / Chiral Tridentate Ligand Racemic Secondary Alkyl Halide + Sulfur Nucleophile Enantioconvergent C-S Cross-Coupling Photoredox-mediated reaction providing access to a range of α-chiral organosulfur compounds. researchgate.net
Ru(II) biscarboxylate complexes Arene + Secondary Alkyl Halide meta-Selective C-H Alkylation Direct alkylation of C-H bonds under mild conditions via a cyclometalation pathway. acs.org

These catalytic advancements significantly broaden the synthetic utility of this compound, enabling its incorporation into complex, high-value molecules, including chiral pharmaceuticals and agrochemicals.

Advanced Materials Science Applications (as a synthetic precursor)

Alkyl halides are fundamental precursors in materials science, particularly in the synthesis of polymers and the functionalization of surfaces. This compound, as a secondary alkyl halide, can serve as a valuable initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com

Using an initiator like this compound, the polymerization of various monomers (e.g., styrenes, acrylates) can be initiated to produce linear polymer chains. More complex, multi-functional initiators containing secondary halide structures can be used to generate star-like or brush-like polymer architectures. sigmaaldrich.com The structure of the initiator directly influences the final properties and topology of the polymer. For instance, the branched isobutyl group of this compound would be incorporated at one end of the resulting polymer chain, potentially influencing its solubility and thermal properties.

Another application lies in the surface modification of materials. For example, the hydroxyl groups on the surface of cellulose (B213188) nanocrystals (CNCs) can undergo nucleophilic substitution with alkyl halides to enhance their hydrophobicity and compatibility with polymer matrices like polylactide (PLA). mdpi.com Such modifications are crucial for creating high-performance, biodegradable nanocomposites with improved thermal stability and mechanical strength. mdpi.com

Table 3: Applications of Alkyl Halides as Precursors in Materials Science

Application Role of Alkyl Halide Resulting Material/Product Potential Impact of using this compound
Atom Transfer Radical Polymerization (ATRP) Initiator Well-defined linear, star, or brush polymers. sigmaaldrich.comcmu.edu Incorporation of an isohexyl end-group, influencing polymer properties.
Surface Functionalization Alkylating Agent Surface-modified nanoparticles (e.g., cellulose nanocrystals) with enhanced hydrophobicity. mdpi.com Improved dispersion of fillers in nonpolar polymer matrices for advanced composites.
Synthesis of Cationic Initiators Precursor Initiators for cationic polymerization (e.g., 2-Chloro-2,4,4-trimethylpentane). polymersource.ca Development of new initiators for specific polymerization processes.

The future in this area involves using functionalized secondary alkyl halides to introduce specific chemical handles onto polymer chains or surfaces, enabling the creation of smart materials, advanced coatings, and novel biomedical devices.

Development of Enhanced Computational Models for Prediction

Computational chemistry is becoming an indispensable tool for predicting and understanding the reactivity of molecules like this compound. Through methods like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models, researchers can predict reaction outcomes, elucidate mechanisms, and design more efficient synthetic routes without extensive empirical experimentation.

High-level electronic structure calculations are used to model the transition states of SN2 and E2 reactions for various alkyl halides. These models can accurately predict reaction energy barriers, providing a quantitative understanding of how factors like α- and β-methylation (as in this compound) affect the competition between substitution and elimination pathways. acs.org For elimination reactions, computational models can help predict regioselectivity, rationalizing outcomes such as the Zaitsev rule, which states that the more substituted alkene is typically the major product. libretexts.orgmsu.edu

QSPR models establish mathematical relationships between the chemical structure of a compound and its physical or chemical properties. researchgate.net For halogenated alkanes, QSPR can be used to predict properties such as boiling point, density, and thermodynamic properties like the standard Gibbs energy of formation. acs.orgresearchgate.net DFT-based reactivity descriptors, such as local softness and Fukui functions, are also employed to rationalize the reactivity of different sites within a molecule, for instance, identifying the carbon atom of the C-Cl bond as the most probable site for nucleophilic attack. researchgate.net

Table 4: Computational Models for Predicting Alkyl Halide Properties and Reactivity

Computational Method Predicted Property / Application Relevance to this compound
Density Functional Theory (DFT) Reaction energy barriers (SN2/E2); Transition state geometries. rsc.orgacs.org Predicts the kinetic favorability of substitution vs. elimination pathways.
DFT Reactivity Descriptors Site selectivity for nucleophilic attack (e.g., Fukui functions). researchgate.net Quantifies the electrophilicity of the carbon atom bonded to chlorine.
Quantitative Structure-Property Relationship (QSPR) Physical properties (boiling point, density, etc.); Thermodynamic properties. researchgate.netnih.gov Estimates physical and thermodynamic data based on molecular structure.
Machine Learning (ML) Models Regio- and site-selectivity of complex organic reactions. rsc.orgnih.gov Predicts the major product in reactions with multiple possible outcomes.

The continued development of these computational tools, particularly with the integration of machine learning, will enable more accurate predictions of reaction outcomes for complex substrates and conditions, accelerating the discovery of new reactions and applications for this compound. rsc.orgnih.gov

Q & A

Q. What is the correct IUPAC nomenclature for 2-Chloro-4-methylpentane, and how can common structural misassignments be avoided?

The correct IUPAC name is determined by prioritizing the lowest possible numbering for substituents. For this compound, the chlorine at position 2 and methyl group at position 4 are correctly assigned when the longest carbon chain is numbered to minimize substituent positions. A common error is misnumbering the chain, leading to incorrect names like "4-Chloro-2-methylpentane" . To avoid this, use structure-drawing software (e.g., ChemDraw) to validate numbering and cross-check with IUPAC guidelines for branched alkanes.

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

Synthesis typically involves hydrochlorination of 4-methyl-2-pentene using HCl in the presence of a radical initiator . For characterization:

  • NMR : Analyze 1H^1H and 13C^13C spectra for peaks at δ 1.2–1.5 ppm (methyl groups) and δ 3.5–4.0 ppm (chlorinated carbon) .
  • GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization to confirm molecular ion peaks at m/z 120 (M+^+) and fragment ions at m/z 85 (loss of Cl) .
  • Purity : Validate via gas chromatography with flame ionization detection (GC-FID), ensuring ≥98% purity .

Q. How should researchers handle and store this compound to prevent degradation?

Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to minimize light- or heat-induced decomposition. Use desiccants to avoid moisture absorption, which can lead to hydrolysis. Always confirm stability via periodic FT-IR analysis (e.g., absence of O-H stretches at 3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

The compound undergoes SN _N1 or SN _N2 mechanisms depending on reaction conditions. In polar protic solvents (e.g., ethanol), SN _N1 dominates due to carbocation stabilization at the tertiary carbon (position 2). In polar aprotic solvents (e.g., DMSO), SN _N2 is observed but sterically hindered due to the bulky methyl group at position 4. Kinetic studies using 18O^18O-labeling or isotopic tracers can resolve competing pathways .

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. GC-MS) during structural elucidation?

Conflicting data may arise from impurities or isomerization. For example, an unexpected IR peak at 1650 cm1^{-1} (C=C stretch) could indicate residual alkene precursor. Cross-validate using:

  • Mass spectrometry : Check for fragment ions matching possible byproducts.
  • Chromatography : Employ HPLC with a chiral column to detect stereoisomers.
  • Computational modeling : Compare experimental IR spectra with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What thermodynamic data are critical for optimizing reaction conditions involving this compound?

Key parameters include:

  • Enthalpy of formation : ΔfH_fH^\circ = −189 kJ/mol (calculated via Benson group additivity) .
  • Boiling point : 132–134°C (experimentally validated via fractional distillation) .
  • Solubility : Log P = 2.8 (octanol-water partition coefficient), indicating moderate hydrophobicity. Use COSMO-RS simulations to predict solvent compatibility .

Methodological Guidelines

  • Data reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details (main text) and extensive characterization data (supplementary information) .
  • Reproducibility : Provide raw spectral data (e.g., JCAMP-DX files for NMR) and synthetic yields in triplicate ± standard deviation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.